molecular formula C11H17N B7845954 N-ethyl-2,4,6-trimethylaniline CAS No. 71182-65-5

N-ethyl-2,4,6-trimethylaniline

Cat. No.: B7845954
CAS No.: 71182-65-5
M. Wt: 163.26 g/mol
InChI Key: KWQGXEYMRLFLPW-UHFFFAOYSA-N
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Description

N-ethyl-2,4,6-trimethylaniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an ethyl group attached to the nitrogen atom of 2,4,6-trimethylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2,4,6-trimethylaniline typically involves the alkylation of 2,4,6-trimethylaniline with ethyl halides under basic conditions. The reaction can be represented as follows:

2,4,6-Trimethylaniline+Ethyl HalideThis compound\text{2,4,6-Trimethylaniline} + \text{Ethyl Halide} \rightarrow \text{this compound} 2,4,6-Trimethylaniline+Ethyl Halide→this compound

Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or acetone.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines or other derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-ethyl-2,4,6-trimethylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2,4,6-trimethylaniline involves its interaction with various molecular targets. The ethyl group attached to the nitrogen atom can influence the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, which can be crucial in its biological and chemical activities.

Comparison with Similar Compounds

    2,4,6-Trimethylaniline: Lacks the ethyl group, making it less bulky and potentially less reactive in certain contexts.

    N-methyl-2,4,6-trimethylaniline: Contains a methyl group instead of an ethyl group, which can affect its steric and electronic properties.

Properties

IUPAC Name

N-ethyl-2,4,6-trimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-5-12-11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQGXEYMRLFLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562576
Record name N-Ethyl-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71182-65-5
Record name N-Ethyl-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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